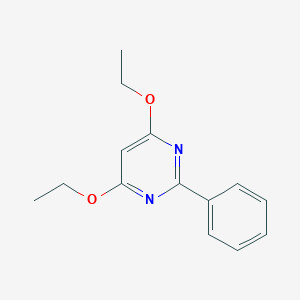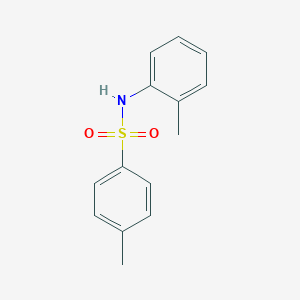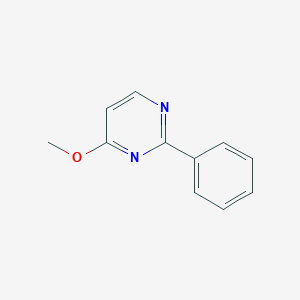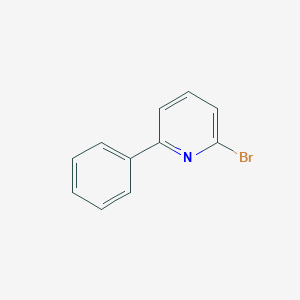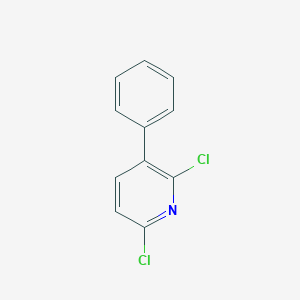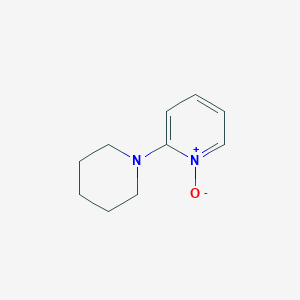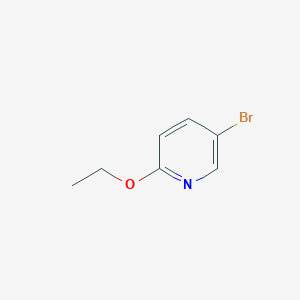
5-Bromo-2-ethoxypyridine
Vue d'ensemble
Description
5-Bromo-2-ethoxypyridine is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
This compound is produced by Ningbo Inno Pharmchem Co., Ltd. It is used as a building block in organic synthesis, allowing chemists to access a wide range of compounds with diverse structures and functions .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCCOC1=NC=C(C=C1)Br . This indicates that the molecule consists of an ethoxy group (CCO) and a bromine atom (Br) attached to a pyridine ring. Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 34-36°C and a boiling point of 107°C at 33.0 Torr . It has a density of 1.449±0.06 g/cm3 . The compound is soluble in methanol .Applications De Recherche Scientifique
Synthesis Applications
Synthesis of 2‐amino‐5‐ethoxypyridine : 5-Bromo-2-ethoxypyridine is used in the synthesis of 2‐amino‐5‐ethoxypyridine, although the process involves complex reactions and side-reactions, making direct synthesis from 2-aminopyridine via 2-amino-5-bromopyridine less feasible (Hertog et al., 2010).
Reactions with Hydrochloric Acid : Bromo-derivatives of 2- and 3-ethoxypyridine, including this compound, react differently when heated with aqueous hydrochloric acid. In the case of 5-bromo-3-ethoxypyridine, for example, the bromine atom is not replaced, but the ethoxy group is substituted by a hydroxyl group (Hertog & Jouwersma, 2010).
Formation of 3-Acetylamino-5-ethoxypyridine : this compound is used in the formation of 3-acetylamino-5-ethoxypyridine through a process involving 3,5-dibromopyridine, sodium ethylate, and acetic anhydride (Hertog et al., 1948).
Tautomerism of Hydroxypyridines : The bromination of 2,4-dihydroxypyridine and its ethyl derivatives demonstrates how bromine reacts with these compounds, with 5-bromo derivatives being formed in certain cases. This reaction aids in understanding the tautomeric structures of these substances (Kolder & Hertog, 2010).
Aminations Involving Pyridyne as Intermediate : Amination reactions of bromo-derivatives of ethoxypyridine, like this compound, have been studied to understand the role of pyridyne intermediates. These studies provide insight into the mechanisms of such aminations (Pieterse & Hertog, 2010).
Hetarynes Reactions : The reactions of certain bromoethoxypyridines with lithium piperidide in piperidine have been explored. This includes the study of compounds like 3-bromo-4-ethoxypyridine and 2-bromo-6-ethoxypyridine, which helps in understanding the behavior of substituents in these reactions (Plas et al., 2010).
Synthesis of Bicyclic δ-Lactams : this compound has been used in the synthesis of 5-functionalised 2-methoxypyridines, which in turn are used in the synthesis of bicyclic δ-lactams. This showcases its role in creating complex organic structures (Sośnicki, 2009).
Radical Reactions in Nucleic Acids Chemistry : Radical reactions of certain derivatives, like those involving 5′-O-Modified 2′,3′-Didehydro-2′,3′-Dideoxyuridine, demonstrate the potential of this compound in nucleic acids chemistry (Hisa et al., 1996).
Synthesis of Pyrazoles : Brominated trihalomethylenones, derived from compounds like this compound, serve as precursors for the synthesis of various pyrazoles, demonstrating the compound's versatility in creating heterocyclic compounds (Martins et al., 2013).
Kinetic Studies Using BrdU : this compound-related compounds like 5-Bromo-2′-deoxyuridine (BrdU) are used in kinetic studies to measure cell turnover in vivo, providing a quantitative assessment of cell proliferation and loss (Bonhoeffer et al., 2000).
Safety and Hazards
5-Bromo-2-ethoxypyridine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and calling a poison center or doctor if one feels unwell after swallowing .
Mécanisme D'action
Target of Action
5-Bromo-2-ethoxypyridine is a pyridine derivative that is used as an intermediate in organic synthesis and pharmaceuticals . The primary target of this compound is the respiratory system . .
Mode of Action
As a pyridine derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, dipole-dipole interactions, and pi-stacking . These interactions can lead to changes in the structure and function of the target molecules, potentially affecting their role in various biochemical processes.
Biochemical Pathways
Given its potential target, it may be involved in pathways related to respiratory function
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it may have cytotoxic properties, potentially leading to cell damage or death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in methanol suggests that it may be more effective in polar environments. Additionally, its melting point of 32-36 °C indicates that it may be stable under normal physiological conditions.
Analyse Biochimique
Biochemical Properties
5-Bromo-2-ethoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to nucleic acids, affecting DNA and RNA synthesis . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and gene expression.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it can induce oxidative stress in cells, leading to changes in mitochondrial function and energy production . These cellular effects make this compound a valuable compound for investigating cellular responses to chemical stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can be reversible or irreversible, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as liver damage and oxidative stress . These dosage-dependent effects are crucial for understanding the compound’s safety profile and therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and bind to transport proteins, facilitating its movement within the body . Additionally, the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . These transport and distribution properties are important for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity
Propriétés
IUPAC Name |
5-bromo-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXZKMUZWPUZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355774 | |
| Record name | 5-Bromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55849-30-4 | |
| Record name | 5-Bromo-2-ethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55849-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 5-bromo-2-ethoxypyridine when heated with hydrochloric acid?
A1: Unlike some of its isomers, this compound does not undergo bromine substitution when heated with hydrochloric acid. Instead, the ethoxy group (-OCH2CH3) is replaced by a hydroxyl group (-OH), resulting in the formation of 5-bromo-2-hydroxypyridine [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


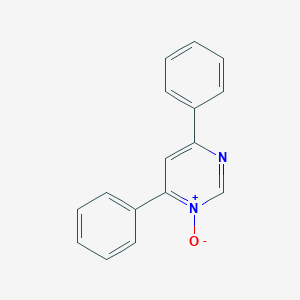

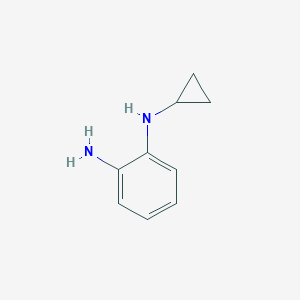
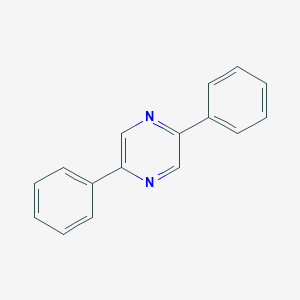
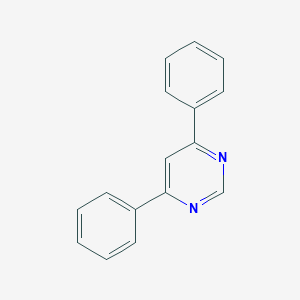
![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)
